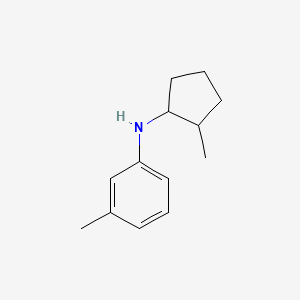
3-methyl-N-(2-methylcyclopentyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-(2-methylcyclopentyl)aniline is an organic compound with the molecular formula C₁₃H₁₉N It is a derivative of aniline, where the aniline nitrogen is substituted with a 2-methylcyclopentyl group and the aromatic ring is substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2-methylcyclopentyl)aniline can be achieved through several methods. One common approach involves the alkylation of aniline derivatives. For instance, the reaction of 3-methylaniline with 2-methylcyclopentyl bromide in the presence of a base such as sodium hydroxide can yield the desired product. The reaction typically proceeds under mild conditions, such as room temperature, and requires a suitable solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as palladium or ruthenium complexes may be employed to facilitate the reaction and improve selectivity .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(2-methylcyclopentyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be employed under controlled conditions.
Major Products Formed
Oxidation: Quinones or nitroso derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-methyl-N-(2-methylcyclopentyl)aniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used as a probe to study biological processes involving amine derivatives.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-N-(2-methylcyclopentyl)aniline involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophiles. It can also undergo protonation and deprotonation, affecting its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-(tert-pentyl)aniline
- N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline
Uniqueness
3-methyl-N-(2-methylcyclopentyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical propertiesFor instance, the presence of the 2-methylcyclopentyl group can influence its steric and electronic properties, making it suitable for specific synthetic and industrial applications .
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
3-methyl-N-(2-methylcyclopentyl)aniline |
InChI |
InChI=1S/C13H19N/c1-10-5-3-7-12(9-10)14-13-8-4-6-11(13)2/h3,5,7,9,11,13-14H,4,6,8H2,1-2H3 |
InChI Key |
PQMGEMNKKSOYIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1NC2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


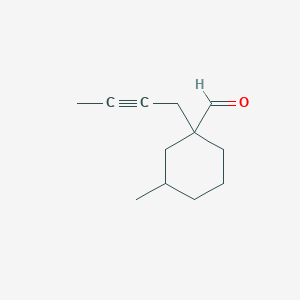
![5-[(Pent-4-yn-2-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13299648.png)
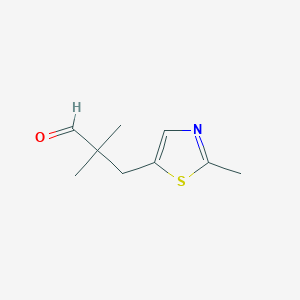
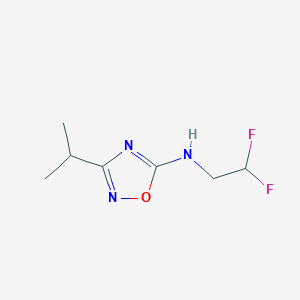
![3-[(1H-Indol-4-ylmethyl)amino]propan-1-ol](/img/structure/B13299663.png)
![2-Ethyl-5H,6H,7H,8H-imidazo[1,2-A]pyrimidine](/img/structure/B13299665.png)
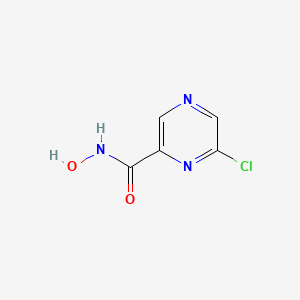
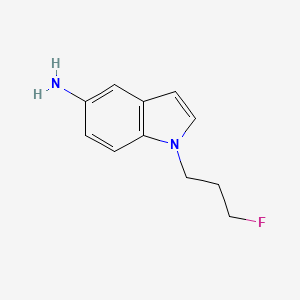
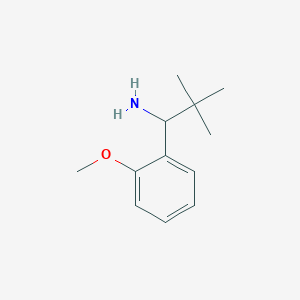
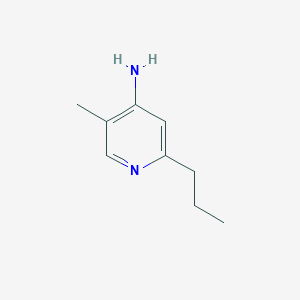

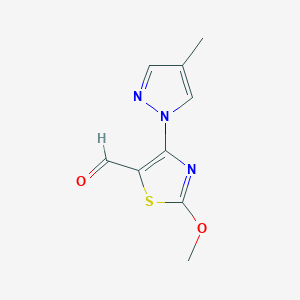
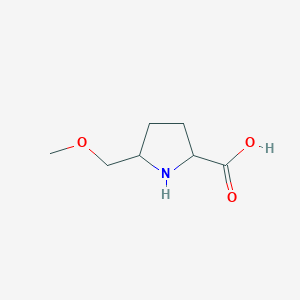
![2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13299724.png)
